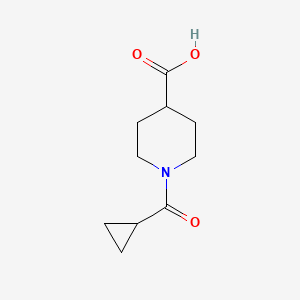

1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-1-2-7)11-5-3-8(4-6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVFHSAITNHPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429276 | |

| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876866-50-1 | |

| Record name | 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid

Introduction: A Key Scaffold in Modern Medicinal Chemistry

This compound is a vital heterocyclic building block in contemporary drug discovery and development. The molecule itself merges two structurally significant motifs: the piperidine ring and the cyclopropylcarbonyl group. The piperidine scaffold is a privileged structure found in a vast array of pharmaceuticals, prized for its conformational rigidity and its ability to be functionalized to modulate pharmacological properties like receptor affinity and pharmacokinetic profiles.[1][2] The N-acyl cyclopropyl group is often introduced to enhance metabolic stability, improve potency, or alter the electronic properties of the parent amine.

This guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. It is designed for researchers, medicinal chemists, and process development scientists, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices to ensure reproducibility and scalability.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The most logical approach to the involves the formation of the amide bond between the piperidine nitrogen and the cyclopropylcarbonyl moiety. This retrosynthetic disconnection leads to two readily accessible starting materials: piperidine-4-carboxylic acid (also known as isonipecotic acid) and a cyclopropanecarboxylic acid derivative.[3]

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Strategy I: Direct N-Acylation of Isonipecotic Acid

The most straightforward synthesis involves the direct acylation of the secondary amine of isonipecotic acid using an activated cyclopropanecarboxylic acid derivative, typically the acyl chloride. This method is often employed for its atom economy and fewer synthetic steps.

Causality and Rationale

This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The reaction is typically performed in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. The choice of a non-nucleophilic base is crucial to prevent it from competing with the piperidine for the acylating agent.

Experimental Protocol: Direct Acylation

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic Acid)

-

Cyclopropanecarbonyl chloride

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (DCM) or a Water/Toluene mixture

-

Hydrochloric acid (HCl) for workup

Procedure:

-

Dissolution: Dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq) and cool the mixture to 0-5 °C in an ice bath.

-

Acylation: To the stirred solution, add cyclopropanecarbonyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture again to 0-5 °C and carefully acidify to a pH of 2-3 with concentrated HCl.

-

Isolation: The product may precipitate from the solution and can be collected by filtration. Alternatively, extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Synthetic Strategy II: The Protective Group Approach

A more robust and often higher-yielding strategy involves the protection of the carboxylic acid functional group as an ester prior to N-acylation. This prevents potential side reactions, such as the formation of a mixed anhydride between the carboxylic acid of the starting material and the acyl chloride. The synthesis proceeds in three distinct steps: esterification, N-acylation, and saponification (hydrolysis).

Caption: Workflow for the protective group synthetic strategy.

Step 1: Esterification of Piperidine-4-carboxylic Acid

Rationale: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) renders it unreactive towards the acyl chloride in the subsequent step. This is a standard and highly effective protecting group strategy.[1]

Protocol:

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (10-20 volumes).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

-

Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting material.[1]

-

Cool the reaction to room temperature and remove the solvent under reduced pressure to yield the ester, typically as its hydrochloride salt.

Step 2: N-Acylation of the Piperidine Ester Intermediate

Rationale: With the carboxylic acid protected, the piperidine nitrogen is the sole nucleophilic site available for reaction with the electrophilic cyclopropanecarbonyl chloride.

Protocol:

-

Dissolve the piperidine-4-carboxylate ester hydrochloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile.

-

Add a non-nucleophilic base, such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA, 2.5 eq), and stir for 15 minutes at room temperature.

-

Cool the mixture to 0-5 °C and add cyclopropanecarbonyl chloride (1.1 eq) dropwise.[4]

-

Allow the reaction to proceed at room temperature for 2-4 hours.

-

Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acylated ester.

Step 3: Saponification (Hydrolysis) of the Ester

Rationale: The final step is the deprotection of the ester group to reveal the target carboxylic acid. This is achieved through base-mediated hydrolysis.

Protocol:

-

Dissolve the N-acylated ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water or ethanol and water.

-

Add an aqueous solution of a base such as lithium hydroxide (LiOH, 1.5 eq) or sodium hydroxide (NaOH, 1.5 eq).[1]

-

Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC/LCMS).

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution to 0-5 °C and acidify with 1M HCl to a pH of 2-3, which will precipitate the final product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Data Summary and Comparison

| Parameter | Strategy I: Direct Acylation | Strategy II: Protective Group Approach |

| Starting Materials | Piperidine-4-carboxylic acid, Cyclopropanecarbonyl chloride | Piperidine-4-carboxylic acid, Cyclopropanecarbonyl chloride, Alcohol, Thionyl chloride |

| Number of Steps | 1 | 3 |

| Key Reagents | NaOH or TEA | H₂SO₄ or SOCl₂, TEA or DIPEA, LiOH or NaOH |

| Typical Overall Yield | Moderate (60-75%) | High (80-95%) |

| Pros | Fewer steps, faster overall time | Higher purity, fewer side products, more robust and scalable |

| Cons | Potential for side reactions, may require more rigorous purification | Longer process, requires more reagents |

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). The identity and purity of the intermediates and the final product must be confirmed by spectroscopic methods:

-

¹H and ¹³C NMR: To confirm the structural integrity and the presence of all expected functional groups (cyclopropyl, piperidine, carbonyl, and carboxylic acid protons/carbons).

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[5]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should typically be >95% for use in drug development.

Adherence to these analytical checkpoints at each stage ensures the reliability and reproducibility of the synthesis.

References

-

Molbase. (n.d.). Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. Retrieved from [Link]

- Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

- Google Patents. (n.d.). WO2006034092A2 - Process for production of piperidine derivatives.

-

Hegedüs, L., et al. (2008). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 13(7), 1457-1469. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

-

Justia Patents. (2018). processes for preparing olaparib. Retrieved from [Link]

- Google Patents. (n.d.). EP0021382A1 - Process for the production of cyclopropane carboxylic acid derivatives, intermediates therefor and process for their production.

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Green Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Retrieved from [Link]

-

MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 12(11), 1361. Available at: [Link]

-

Arkivoc. (2004). N-Acylation in combinatorial chemistry. Retrieved from [Link]

-

ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid

Abstract: This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document elucidates the core physicochemical properties, a proposed synthetic pathway, and the predicted spectroscopic profile of the molecule. By integrating data from computational models and established chemical principles for analogous structures, this guide serves as a foundational resource for researchers and scientists. The narrative emphasizes the rationale behind experimental methodologies and the molecule's potential as a versatile building block, grounded in authoritative references to ensure scientific integrity.

Introduction and Molecular Overview

The piperidine scaffold is a privileged structure in modern pharmacology, forming the core of numerous therapeutic agents across diverse areas, including neurology and oncology.[1][2] Its conformational rigidity and synthetic tractability make it an ideal framework for designing molecules with specific biological activities. This compound is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid), a known conformationally restricted analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1]

The subject molecule is distinguished by two key functionalizations of the parent piperidine ring: a carboxylic acid at the 4-position and a cyclopropylcarbonyl group attached to the ring nitrogen. This N-acylation transforms the secondary amine of the parent piperidine into a tertiary amide. This modification is critical as it neutralizes the basicity of the nitrogen atom and introduces a metabolically robust cyclopropyl moiety, a common strategy in medicinal chemistry to enhance pharmacokinetic profiles. This guide will explore the chemical and physical identity of this compound, providing the technical foundation required for its application in research.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The data presented below are derived from computational models and are provided as a robust estimation for experimental design.[3]

Core Data Summary

| Property | Value | Data Source |

| Molecular Formula | C₁₀H₁₅NO₃ | PubChem[3][4] |

| Molecular Weight | 197.23 g/mol | PubChem[3][4] |

| CAS Number | 876866-50-1 | PubChem[3] |

| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | PubChem[3] |

| Polar Surface Area | 57.6 Ų | PubChem (Computed)[3] |

| XLogP3 (Predicted) | 0.2 | PubChem (Computed)[3] |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | PubChem (Computed)[3] |

| Hydrogen Bond Acceptors | 3 (two oxygens from acid, one from amide) | PubChem (Computed)[3] |

| Rotatable Bond Count | 2 | PubChem (Computed)[3] |

Solubility Profile (Predicted)

The solubility of a compound is a critical parameter for its use in synthesis and biological assays. Based on its structure, which contains both polar (carboxylic acid, amide) and nonpolar (aliphatic rings) regions, a mixed solubility profile is anticipated.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can hydrogen bond, but the overall hydrocarbon content limits high solubility. Reactivity with alcohols (esterification) is possible under acidic conditions. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Moderate to High | These solvents are effective at solvating both the polar functional groups and the nonpolar backbone without the risk of reaction.[5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | Suitable for a moderately polar compound. |

| Nonpolar | Hexane, Toluene | Very Low | The molecule's polarity, driven by the amide and carboxylic acid groups, is too high for significant solubility in nonpolar media.[5] |

Acidity (pKa)

The primary acidic proton is that of the carboxylic acid group. For typical aliphatic carboxylic acids, the pKa value is in the range of 4-5.[6] The electron-withdrawing nature of the adjacent amide-substituted ring is unlikely to shift this value dramatically. The nitrogen atom is part of a tertiary amide and is non-basic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.

-

Predicted pKa (Carboxylic Acid): ~4.8

Synthesis and Reactivity

While multiple synthetic routes may be conceived, a logical and efficient pathway involves the N-acylation of a commercially available piperidine-4-carboxylic acid derivative. This approach is standard for creating N-substituted piperidines.

Proposed Synthetic Workflow

The synthesis can be achieved in a two-step process starting from piperidine-4-carboxylic acid (isonipecotic acid). The causality for this workflow is rooted in protecting the reactive carboxylic acid as an ester to prevent it from interfering with the N-acylation step. The final step is a simple hydrolysis to liberate the target carboxylic acid.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: N-Acylation and Hydrolysis

This protocol is a self-validating system where reaction progress can be monitored by standard techniques like Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials before proceeding to the next step.

Step 1: N-Acylation of Ethyl Piperidine-4-carboxylate

-

System Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add ethyl piperidine-4-carboxylate (1.0 eq) and an anhydrous aprotic solvent such as Dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as triethylamine (1.2 eq), to act as an acid scavenger.

-

Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Dropwise addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

-

Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-(cyclopropylcarbonyl)piperidine-4-carboxylate. Purification can be achieved via column chromatography if necessary.

Step 2: Saponification (Ester Hydrolysis)

-

Dissolution: Dissolve the crude ester from the previous step in a mixture of Tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature. Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.

-

Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

-

Acidification & Isolation: Remove the THF via rotary evaporation. Cool the remaining aqueous solution to 0 °C and carefully acidify to a pH of ~3-4 with 1M HCl. The target carboxylic acid should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural verification. The following profile is predicted based on the known spectral characteristics of the constituent functional groups: a carboxylic acid, a tertiary amide, a piperidine ring, and a cyclopropyl group.

| Spectroscopy | Predicted Features |

| Infrared (IR) | ~3300-2500 cm⁻¹: Very broad band (O-H stretch of the hydrogen-bonded carboxylic acid dimer).[7][8]~1710 cm⁻¹: Strong, sharp band (C=O stretch of the carboxylic acid).[8]~1640 cm⁻¹: Strong, sharp band (C=O stretch of the tertiary amide, "Amide I band").[9] |

| ¹H NMR | ~12.0 ppm: Very broad singlet, 1H (acidic proton of -COOH).~3.0-4.5 ppm: Complex multiplets, 4H (piperidine protons alpha to the nitrogen, -CH₂-N-CH₂-). Rotational isomers (rotamers) around the amide bond may cause broadening or duplication of these signals.~1.5-2.5 ppm: Complex multiplets, 5H (remaining piperidine protons).~0.7-1.0 ppm: Multiplets, 4H (cyclopropyl -CH₂-CH₂- protons). |

| ¹³C NMR | ~175-180 ppm: Carbonyl carbon of the carboxylic acid.~170-175 ppm: Carbonyl carbon of the amide.~40-50 ppm: Piperidine carbons adjacent to the nitrogen.~25-40 ppm: Other piperidine carbons.~5-15 ppm: Cyclopropyl carbons. |

Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a highly valuable chemical building block for the synthesis of more complex molecules.[2][10]

-

Fragment-Based Drug Discovery: Its defined three-dimensional shape and display of key functional groups (hydrogen bond donor/acceptor, hydrophobic region) make it an attractive fragment for screening against biological targets.

-

Scaffold for Lead Optimization: The carboxylic acid serves as a versatile chemical handle for elaboration. It can be converted into esters, amides, or other functional groups to explore the structure-activity relationship (SAR) of a lead compound. This allows medicinal chemists to fine-tune properties like potency, selectivity, and solubility.[11]

-

Metabolic Stability: The cyclopropyl group is often incorporated into drug candidates to block sites of metabolism. Its presence on the amide nitrogen can sterically hinder enzymatic degradation, potentially improving the compound's in vivo half-life.

Conclusion

This compound is a well-defined molecular scaffold with a predictable chemical profile. Its properties—governed by the interplay between a carboxylic acid, a tertiary amide, and two aliphatic ring systems—make it a compound of high utility. The synthetic route is straightforward, relying on fundamental and reliable organic reactions. Its true value lies in its application as a versatile intermediate in drug discovery, offering a robust framework for the development of novel therapeutics. This guide provides the essential technical knowledge for scientists to confidently incorporate this molecule into their research and development programs.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8902915, this compound. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Retrieved from [Link].

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link].

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link].

-

NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link].

-

Defense Technical Information Center (DTIC). (2025). Piperidine Synthesis. Retrieved from [Link].

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link].

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].

- Google Patents. (n.d.). EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

-

PubChemLite. (n.d.). 1-(cyclopropylsulfonyl)piperidine-4-carboxylic acid (C9H15NO4S). Retrieved from [Link].

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link].

-

O'Donnell, M. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, a robust and detailed synthesis protocol, and thorough analytical characterization methods. Furthermore, it explores the compound's role as a valuable building block in drug discovery, with a particular focus on its application in the development of PIM kinase inhibitors. This guide is intended to be a critical resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents incorporating the piperidine scaffold.

Introduction and Chemical Identity

This compound, with the CAS Number 876866-50-1 , is a derivative of isonipecotic acid (piperidine-4-carboxylic acid).[1] The structure features a piperidine ring N-acylated with a cyclopropylcarbonyl group, combining the conformational rigidity of the piperidine scaffold with the unique electronic and steric properties of the cyclopropyl moiety.[1] The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[2] The N-acylation with a cyclopropylcarbonyl group can influence the compound's metabolic stability and its interaction with biological targets.

Key Identifiers:

-

IUPAC Name: 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid[1]

-

CAS Number: 876866-50-1[1]

-

Molecular Formula: C₁₀H₁₅NO₃[1]

-

Molecular Weight: 197.23 g/mol [1]

-

Canonical SMILES: C1CC1C(=O)N2CCC(CC2)C(=O)O[1]

-

InChIKey: CGVFHSAITNHPHR-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 197.23 g/mol | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 197.10519334 Da | PubChem[1] |

| Topological Polar Surface Area | 57.6 Ų | PubChem[1] |

Synthesis Protocol

The synthesis of this compound is most efficiently achieved through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). A common and reliable method involves the use of cyclopropanecarbonyl chloride as the acylating agent in the presence of a suitable base.

Reaction Scheme

Sources

1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid: Molecular Weight, Characterization, and Synthesis

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a key heterocyclic building block relevant to drug discovery and medicinal chemistry. The piperidine scaffold is a privileged structure in numerous pharmaceutical agents, and N-substitution with moieties like the cyclopropylcarbonyl group allows for fine-tuning of physicochemical and pharmacological properties.[1] This document details the core physicochemical properties of the title compound, with a primary focus on the empirical and theoretical determination of its molecular weight. We present validated, step-by-step protocols for its analytical characterization by mass spectrometry and NMR spectroscopy, explaining the causal basis for methodological choices. Furthermore, a robust synthetic pathway is proposed, grounded in established chemical principles. This guide is intended for researchers, chemists, and drug development professionals requiring a practical, in-depth understanding of this compound.

Core Physicochemical Properties

This compound (CAS Number: 876866-50-1) is a derivative of isonipecotic acid (piperidine-4-carboxylic acid).[2][3][4] The introduction of the N-acyl cyclopropyl group significantly modifies the polarity, metabolic stability, and conformational flexibility of the parent piperidine ring, making it a valuable intermediate for library synthesis in drug discovery programs. Its fundamental properties are summarized below.

Table 1: Key Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | PubChem[2] |

| CAS Number | 876866-50-1 | PubChem, Santa Cruz Biotechnology[2][3] |

| Molecular Formula | C₁₀H₁₅NO₃ | PubChem, Santa Cruz Biotechnology[2][3] |

| Average Molecular Weight | 197.23 g/mol | PubChem, Santa Cruz Biotechnology[2][3] |

| Monoisotopic Mass | 197.10519334 Da | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 57.6 Ų | PubChem[2] |

| XLogP3 | 0.2 | PubChem[2] |

Caption: Figure 1: 2D structure of the specified compound.

Proposed Synthesis Pathway

While multiple synthetic routes can be envisioned, the most direct and industrially scalable approach involves the N-acylation of piperidine-4-carboxylic acid with a suitable cyclopropylcarbonyl electrophile. The following protocol is based on well-established amide bond formation reactions.[5][6]

Experimental Protocol: N-Acylation

Causality: This reaction utilizes cyclopropanecarbonyl chloride as the acylating agent. The reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the piperidine nitrogen, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), must be included to act as an acid scavenger.[6] Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve the reactants.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add piperidine-4-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring.

-

Acylation: In a separate flask, dissolve cyclopropanecarbonyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the mixture with DCM. Wash sequentially with 1M HCl (aq), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product.

Caption: Figure 2: High-level overview of the synthetic pathway.

Analytical Characterization & Molecular Weight Determination

Accurate molecular weight determination and structural confirmation are critical for compound validation. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for identity and purity assessment.

Mass Spectrometry (MS) for Molecular Weight Verification

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for determining the molecular weight of polar, non-volatile small molecules such as this. ESI allows the molecule to be ionized into the gas phase with minimal fragmentation, enabling precise measurement of the parent ion. We would expect to observe the protonated molecular ion, [M+H]⁺. Its measured mass should be within 5 ppm of the theoretical monoisotopic mass (197.10519 Da + 1.00728 Da for H⁺ = 198.11247 Da).[2]

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

-

Instrumentation: Calibrate a Time-of-Flight (TOF) or Orbitrap mass spectrometer according to the manufacturer's guidelines.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The observed m/z value will confirm the monoisotopic mass, and by extension, the molecular weight.

NMR Spectroscopy for Structural Elucidation

Expertise & Rationale: While MS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy validates the specific arrangement of atoms and the connectivity of the functional groups. Both ¹H and ¹³C NMR are required for unambiguous structural assignment.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:

-

A multiplet in the upfield region (~0.7-1.0 ppm) for the cyclopropyl protons.

-

Complex multiplets in the region of ~1.5-4.5 ppm for the diastereotopic protons of the piperidine ring.

-

A broad singlet in the downfield region (>10 ppm) for the carboxylic acid proton, which may be exchangeable with D₂O.

-

-

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. Key expected signals include:

-

A peak for the carboxylic acid carbonyl (~175-180 ppm).

-

A peak for the amide carbonyl (~170-175 ppm).

-

Signals for the carbons of the piperidine ring (~25-50 ppm).

-

Signals for the carbons of the cyclopropyl ring (~5-15 ppm).

-

-

Data Interpretation: Correlate the observed chemical shifts, integrations (for ¹H), and multiplicities with the proposed structure to confirm its identity.

Caption: Figure 3: Integrated workflow for compound validation.

Conclusion

The molecular weight of this compound is definitively established as 197.23 g/mol (average mass) and 197.10519 Da (monoisotopic mass).[2] This technical guide has outlined the critical physicochemical properties, a robust synthetic strategy, and a self-validating set of analytical protocols essential for its characterization. The methodologies described, particularly the combined use of high-resolution mass spectrometry and NMR spectroscopy, provide the necessary framework for researchers to confidently synthesize, identify, and utilize this important chemical building block in the pursuit of novel therapeutics.

References

-

AMERICAN ELEMENTS®. 1-(cyclopropylcarbamoyl)piperidine-4-carboxylic acid | CAS 1017669-48-5. [Link]

-

PubChem. This compound | C10H15NO3 | CID 8902915. [Link]

-

Molbase. Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine. [Link]

-

PubChem. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. [Link]

- Google Patents.

- Google Patents. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive scientific overview of 1-(cyclopropylcarbonyl)piperidine-4-carboxylic acid. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the scientific choices, ensuring both technical accuracy and field-proven insights. Given the limited publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established chemical principles to present a robust framework for its synthesis, characterization, and potential applications.

Introduction and Scientific Context

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals across therapeutic areas like neurology and oncology.[1] Isonipecotic acid itself is a conformationally restricted analogue of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), and acts as a partial agonist at GABAA receptors.[1][2]

The modification of the piperidine nitrogen is a common strategy in drug discovery to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles.[1] The introduction of a cyclopropylcarbonyl group at the 1-position introduces a unique combination of steric and electronic features. The cyclopropyl ring is a bioisostere for various functional groups and can influence metabolic stability and binding interactions. This guide will delve into the synthesis, characterization, and potential biological significance of this specific N-acyl piperidine derivative.

Nomenclature and Physicochemical Properties

A clear understanding of the compound's identifiers and properties is fundamental for any research endeavor.

| Property | Value | Source |

| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid | [3] |

| CAS Number | 876866-50-1 | [3] |

| Molecular Formula | C₁₀H₁₅NO₃ | [3] |

| Molecular Weight | 197.23 g/mol | [3] |

| Canonical SMILES | C1CC1C(=O)N2CCC(CC2)C(=O)O | [3] |

Table 1: Core Identifiers and Properties of this compound.

Proposed Synthesis Pathway and Experimental Protocol

Synthetic Strategy

The most direct approach involves the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with cyclopropanecarbonyl chloride. To avoid potential side reactions with the carboxylic acid moiety of the starting material, it is often advantageous to first protect it as an ester (e.g., a methyl or ethyl ester). The ester can then be hydrolyzed in the final step.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification of Piperidine-4-carboxylic acid

-

Rationale: Protection of the carboxylic acid as an ethyl ester prevents its interference in the subsequent N-acylation step. Thionyl chloride is a common and effective reagent for this transformation.

-

Procedure:

-

Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture and remove the solvent under reduced pressure to yield piperidine-4-carboxylic acid ethyl ester hydrochloride as a solid. This can be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane) to obtain the free base.

-

Step 2: N-Acylation with Cyclopropanecarbonyl Chloride

-

Rationale: This is the key amide bond-forming step. A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl generated during the reaction.

-

Procedure:

-

Dissolve piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane (10 volumes).

-

Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

-

Add a solution of cyclopropanecarbonyl chloride (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound ethyl ester.

-

Step 3: Hydrolysis of the Ethyl Ester

-

Rationale: The final step is the deprotection of the carboxylic acid via saponification of the ethyl ester using a base like lithium hydroxide.

-

Procedure:

-

Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 3-4 with 1N HCl.

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

-

Characterization and Analytical Profile

While specific experimental spectra for this compound are not widely published, a predicted analytical profile can be constructed based on the known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid. The piperidine protons will likely appear as complex multiplets in the range of 1.5-4.0 ppm. The cyclopropyl protons will be observed as multiplets in the upfield region, typically between 0.7 and 1.0 ppm. The carboxylic acid proton will be a broad singlet far downfield, likely above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a signal for the carboxylic acid carbonyl carbon around 175-180 ppm and the amide carbonyl carbon around 170-175 ppm. The carbons of the piperidine ring will resonate in the 25-50 ppm region, while the cyclopropyl carbons will appear in the upfield region, typically below 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorptions:

-

A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl, expected around 1700-1725 cm⁻¹.

-

A strong C=O stretch from the amide carbonyl, expected around 1620-1650 cm⁻¹.

Mass Spectrometry (MS)

-

Expected Fragmentation: In mass spectrometry, the molecular ion peak [M]+ at m/z = 197 would be expected. Common fragmentation patterns for N-acyl piperidines involve cleavage of the acyl group, leading to a fragment corresponding to the piperidine-4-carboxylic acid cation. Alpha-cleavage adjacent to the nitrogen atom is also a common fragmentation pathway for piperidine derivatives.

Potential Biological Activity and Applications in Drug Discovery

The piperidine-4-carboxylic acid scaffold is a known pharmacophore that interacts with GABA receptors.[1][2] The N-substituent plays a crucial role in modulating the affinity and selectivity for different receptor subtypes.

The introduction of the cyclopropylcarbonyl group can have several effects:

-

Metabolic Stability: The cyclopropyl group is often introduced to block sites of metabolism, potentially increasing the in vivo half-life of the compound.

-

Conformational Rigidity: The amide linkage and the cyclopropyl group can impose conformational constraints on the molecule, which may lead to a more defined interaction with a biological target.

-

Lipophilicity: The N-acylation increases the lipophilicity of the parent isonipecotic acid, which could influence its ability to cross cell membranes, including the blood-brain barrier.

Given the structural similarities to other N-substituted piperidine derivatives, this compound could be a valuable tool for probing the binding pockets of various receptors and enzymes. Its potential as a lead compound in the development of novel therapeutics for neurological disorders or other conditions warrants further investigation.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of this compound, including its nomenclature, a proposed synthesis, and predicted analytical characteristics. While there is a lack of specific experimental data in the public domain, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers interested in this molecule.

Future research should focus on the execution and optimization of the proposed synthesis, followed by a thorough experimental characterization using modern analytical techniques. Furthermore, the biological evaluation of this compound is a critical next step to elucidate its pharmacological profile and potential therapeutic applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Isonipecotic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Data Interpretation of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid

Foreword: From Structure to Spectrum

In the landscape of modern drug discovery and development, small heterocyclic scaffolds are indispensable building blocks. 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid is one such molecule, merging the rigid, strained cyclopropyl motif with the conformationally flexible piperidine ring, a privileged structure in medicinal chemistry. Its utility as a synthetic intermediate demands unambiguous structural verification, a task for which Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential tool.[1]

This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a cohesive framework for understanding the NMR spectrum of this molecule from first principles. We will dissect the structure, predict the spectral output, outline a robust experimental protocol, and provide a systematic approach to interpretation. The causality behind each chemical shift, coupling constant, and experimental choice will be explained, reflecting a field-proven methodology for structural elucidation.

Part 1: Theoretical NMR Analysis and Structural Prediction

Before entering the lab, a skilled scientist first predicts the expected NMR spectrum. This predictive process, grounded in fundamental principles of chemical environment and spin-spin coupling, transforms spectral interpretation from a puzzle into a confirmation exercise.[2][3]

The structure of this compound (C₁₀H₁₅NO₃) presents three distinct spin systems: the cyclopropyl group, the piperidine ring, and the exchangeable carboxylic acid proton.

Visualizing the Structure

To facilitate discussion, we will use the following atom numbering scheme:

Caption: Numbering scheme for this compound.

¹H NMR Spectrum Prediction

The proton spectrum is predicted by analyzing the local electronic environment of each unique proton.[4][5]

-

Carboxylic Acid (C10-OH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a very broad singlet far downfield, typically δ 12.0-13.0 ppm . Its broadness results from hydrogen bonding and chemical exchange.

-

Piperidine Ring Protons (H2, H3, H4, H5, H6):

-

H2/H6 (Axial & Equatorial): These protons are adjacent to the amide nitrogen. The electron-withdrawing carbonyl group deshields them significantly. Due to the amide bond's partial double-bond character, rotation can be restricted, potentially leading to two distinct sets of signals for the protons at C2 and C6. They are expected in the range of δ 3.0-4.0 ppm . The signals will be complex multiplets due to geminal and vicinal coupling.

-

H4 (Methine): This proton is alpha to the carboxylic acid group, causing moderate deshielding. It is coupled to four neighboring protons on C3 and C5, and will likely appear as a multiplet (a triplet of triplets, tt) around δ 2.4-2.6 ppm .[6]

-

H3/H5 (Axial & Equatorial): These methylene protons are further from the electron-withdrawing groups. They will appear as complex, overlapping multiplets in the range of δ 1.5-2.0 ppm .

-

-

Cyclopropyl Group Protons (H8, H9):

-

H8 (Methine): This proton is alpha to the amide carbonyl, which deshields it. It will be a multiplet due to coupling with the four H9 protons, appearing around δ 1.7-1.9 ppm .

-

H9 (Methylene): These protons are highly shielded due to the unique electronic nature of the cyclopropane ring. They are diastereotopic and will show complex geminal and vicinal coupling. They are expected to appear as two separate multiplets in the upfield region of δ 0.7-1.0 ppm .[7]

-

¹³C NMR Spectrum Prediction

Carbon chemical shifts are primarily influenced by the hybridization and electronegativity of attached atoms.[8][9]

-

Carbonyl Carbons (C7, C10): These are the most deshielded carbons. The carboxylic acid carbon (C10) is typically found around δ 175-178 ppm , while the amide carbonyl (C7) will be slightly more shielded, around δ 170-173 ppm .

-

Piperidine Ring Carbons (C2, C3, C4, C5, C6):

-

C2/C6: Attached to the nitrogen, these carbons will be in the δ 40-50 ppm range.[10]

-

C4: The methine carbon bearing the carboxyl group will be around δ 39-42 ppm .

-

C3/C5: These methylene carbons are the most shielded within the piperidine ring, expected around δ 28-32 ppm .

-

-

Cyclopropyl Group Carbons (C8, C9):

-

C8 (Methine): Alpha to the carbonyl, this carbon will be deshielded relative to the methylenes, appearing around δ 12-15 ppm .

-

C9 (Methylene): The cyclopropyl methylene carbons are highly shielded, appearing upfield in the δ 7-10 ppm range.

-

Predicted Data Summary

| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Integration | Predicted ¹³C Shift (ppm) |

| COOH | 12.0 - 13.0 | br s | 1H | - |

| C10 | - | - | - | 175 - 178 |

| C7 | - | - | - | 170 - 173 |

| C2, C6 | 3.0 - 4.0 | m | 4H | 40 - 50 |

| C4 | 2.4 - 2.6 | m (tt) | 1H | 39 - 42 |

| C3, C5 | 1.5 - 2.0 | m | 4H | 28 - 32 |

| C8 | 1.7 - 1.9 | m | 1H | 12 - 15 |

| C9 | 0.7 - 1.0 | m | 4H | 7 - 10 |

Part 2: Experimental Protocol: A Self-Validating System

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameterization. This protocol is designed to yield high-resolution, artifact-free spectra.

Workflow for NMR Analysis

Caption: Standardized workflow from sample preparation to final data interpretation.

Step-by-Step Methodology for Sample Preparation

-

Material & Solvent Selection:

-

Analyte: Weigh approximately 10-15 mg of this compound for ¹H NMR, and 25-50 mg for ¹³C NMR, into a clean, dry vial.[11] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

-

Solvent: The choice of deuterated solvent is critical. For this molecule, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice.

-

Causality: DMSO is a highly polar solvent capable of dissolving the carboxylic acid. Crucially, it will form a hydrogen bond with the acidic proton, slowing its exchange rate and allowing it to be observed as a distinct, albeit broad, peak.[12] Solvents like CDCl₃ might struggle with solubility, while D₂O would lead to the rapid exchange of the COOH proton with deuterium, causing its signal to disappear.[13]

-

-

NMR Tube: Use a high-quality, clean 5 mm NMR tube to avoid paramagnetic impurities or contaminants that can degrade spectral resolution.[14]

-

-

Sample Dissolution and Transfer:

-

Add approximately 0.7 mL of DMSO-d₆ to the vial containing the analyte.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is essential for proper magnetic field shimming and sharp spectral lines.[11]

-

Visually inspect the solution against a bright background. If any solid particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solid particles will not appear in the spectrum but will severely degrade shimming and resolution.[15]

-

Cap the NMR tube securely to prevent solvent evaporation and contamination.

-

Methodology for Data Acquisition

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform an automatic lock on the deuterium signal of the solvent and initiate a shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would be: 16-32 scans, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of ~4 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, more scans are required (e.g., 1024-4096). The spectral width is much larger (~240 ppm).

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Run DEPT-135 and DEPT-90 experiments.

-

Causality: These experiments are invaluable for differentiating carbon types. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. In a DEPT-90 spectrum, only CH signals are observed. This allows for unambiguous assignment of the methine (C4, C8) and methylene (C2, C3, C5, C6, C9) carbons.

-

-

Part 3: Data Processing and Spectrum Interpretation

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that we interpret.[16][17]

-

Processing Steps:

-

Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.[18]

-

Phase Correction: Adjusts the phase of the signals to ensure all peaks are purely absorptive (positive and symmetrical).

-

Baseline Correction: Flattens the baseline of the spectrum to ensure accurate integration.

-

Referencing: Calibrate the chemical shift axis. For a sample in DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[19]

-

Interpreting the Spectrum: A Systematic Approach

The interpretation process involves assigning each signal in the processed spectrum to a specific nucleus in the molecule, using chemical shift, integration, multiplicity, and data from DEPT experiments.

Caption: Logical workflow for the systematic interpretation of NMR spectra.

Example Interpretation Walkthrough:

-

Step 1 (¹H): Locate the broad singlet around δ 12-13 ppm. Assign this to the COOH proton. Its integral should be 1H.

-

Step 2 (¹H): Examine the upfield region (δ 0.7-1.0 ppm). The complex signals integrating to 4H are characteristic of the cyclopropyl methylene (H9 ) protons.

-

Step 3 (¹H): Look for the deshielded multiplets between δ 3.0-4.0 ppm. These 4H signals correspond to the H2/H6 protons adjacent to the amide nitrogen.

-

Step 4 (¹H): Find the remaining multiplets. The signal around δ 2.4-2.6 ppm (1H) is the methine proton H4 . The signal around δ 1.7-1.9 ppm (1H) is the cyclopropyl methine H8 . The remaining signals around δ 1.5-2.0 ppm (4H) belong to the H3/H5 protons.

-

Step 5 (¹³C): Identify the two downfield signals (>170 ppm). These are the carbonyl carbons C7 and C10 .

-

Step 6 (DEPT): Use the DEPT spectra to confirm assignments. The signals for C4 and C8 should be positive in DEPT-135 and present in DEPT-90. The signals for C2, C3, C5, C6, and C9 should be negative in DEPT-135 and absent in DEPT-90.

-

Step 7 (Final Correlation): Cross-reference all assignments. The predicted data should align closely with the experimental results, providing a high-confidence structural confirmation. For ultimate certainty, 2D NMR experiments like HSQC (which correlates protons to their directly attached carbons) and HMBC (which shows longer-range H-C correlations) can be employed to definitively link all atoms.[19]

By following this integrated approach—predicting the spectrum, acquiring high-quality data with a validated protocol, and interpreting the results systematically—researchers can achieve unambiguous and trustworthy structural elucidation of this compound.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

-

MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

University of Wisconsin-Madison. Sample Preparation. [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

eMagRes. NMR Data Processing. [Link]

-

Creative Biostructure. NMR Data Processing and Interpretation. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

YouTube. How Do You Process NMR Data? - Chemistry For Everyone. [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

-

ResearchGate. Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

PubChem. 4-Piperidinecarboxylic acid. [Link]

-

Journal of the American Chemical Society. Dynamic NMR study of cyclopropylcarbonyl fluoride. A comparison of the conjugating abilities of the cyclopropyl, vinyl, and phenyl groups. [Link]

-

PubChem. This compound. [Link]

-

University of Calgary. NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. [Link]

-

National Institutes of Health. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. ijirset.com [ijirset.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. depts.washington.edu [depts.washington.edu]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. organomation.com [organomation.com]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 17. youtube.com [youtube.com]

- 18. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

An In-Depth Technical Guide to the Solubility of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid, a key building block in contemporary drug discovery. While specific experimental solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles, predicted physicochemical properties, and established experimental methodologies to offer researchers, scientists, and drug development professionals a robust framework for understanding and determining its solubility in various organic solvents. The guide delves into the molecular structure's influence on solubility, presents theoretical expectations for its behavior in different solvent classes, and provides detailed, field-proven protocols for accurate solubility determination.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. This compound is a molecule of interest in medicinal chemistry, often utilized as a scaffold or intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its solubility in organic solvents is paramount for a range of applications, including reaction chemistry, purification, formulation development, and analytical characterization. This guide provides an in-depth exploration of the factors governing the solubility of this compound and equips the reader with the necessary knowledge to approach its handling and application with scientific rigor.

Physicochemical Properties of this compound

To understand the solubility of a compound, one must first examine its intrinsic physicochemical properties. These parameters provide clues as to how the molecule will interact with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₃ | PubChem[1] |

| Molecular Weight | 197.23 g/mol | PubChem[1] |

| XLogP3 (Octanol-Water Partition Coefficient) | 0.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Polar Surface Area | 57.6 Ų | PubChem[1] |

The structure of this compound reveals a molecule with both polar and non-polar characteristics. The carboxylic acid group is a potent hydrogen bond donor and acceptor, contributing to its polarity. The tertiary amide and the carbonyl group also act as hydrogen bond acceptors. Conversely, the cyclopropyl and piperidine rings introduce non-polar, aliphatic character. The XLogP3 value of 0.2 suggests a relatively balanced hydrophilic-lipophilic nature.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The Role of the Carboxylic Acid Moiety

The carboxylic acid functional group is the primary driver of the molecule's polar interactions. It can engage in strong hydrogen bonding, both as a donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens).[3][4] In protic solvents, such as alcohols, the carboxylic acid can form robust hydrogen bonds, leading to favorable solubility. In aprotic polar solvents, like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), the carboxylic acid can still act as a hydrogen bond donor to the solvent's acceptor sites.

A key characteristic of carboxylic acids is their tendency to form stable hydrogen-bonded dimers, particularly in non-polar or aprotic solvents.[2] This dimerization can effectively increase the molecular size and reduce the molecule's ability to interact with the solvent, potentially lowering solubility in certain contexts.

Influence of the Molecular Scaffold

The piperidine ring and the cyclopropyl group contribute to the molecule's non-polar character. These saturated hydrocarbon components will interact favorably with non-polar and weakly polar solvents through van der Waals forces.[2]

Predicted Solubility in Different Solvent Classes

Based on the structural features, we can predict the solubility behavior of this compound in various classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's carboxylic acid and amide functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. DMSO is a particularly strong organic solvent capable of disrupting solute-solute interactions.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted. While the aliphatic portions of the molecule will have some affinity for these solvents, the highly polar carboxylic acid and amide groups will be poorly solvated, making dissolution energetically unfavorable.[3][4]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents are weakly polar and can act as hydrogen bond acceptors, offering some interaction with the carboxylic acid group.

It is important to note that the presence of even small amounts of water in organic solvents can significantly enhance the solubility of carboxylic acids.[6]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination remains the gold standard. The two primary types of solubility measurements are thermodynamic and kinetic solubility.[7]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is the most reliable technique for determining thermodynamic (or equilibrium) solubility.[8] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Caption: Workflow for the Shake-Flask Method.

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vial and place it in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For viscous solvents or fine particles, centrifugation may be necessary.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical to avoid aspirating any solid particles. Filtration through a solvent-compatible filter (e.g., PTFE) is recommended.

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), calibrated with standards of known concentrations.

Kinetic Solubility for High-Throughput Screening

In early drug discovery, kinetic solubility assays are often employed due to their higher throughput.[9] These methods typically involve precipitating the compound from a DMSO stock solution into an aqueous or organic medium and measuring the concentration of the dissolved material.[5]

Caption: Principle of Kinetic Solubility Measurement.

-

Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution with the organic solvent of interest.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation of the supersaturated solutions.

-

Measurement: Measure the turbidity or light scattering of each well using a plate-based nephelometer.[9] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Data Presentation and Interpretation

The results of solubility studies should be presented in a clear and standardized format to allow for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for this compound

| Organic Solvent | Solvent Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | To be determined |

| Acetonitrile | Polar Aprotic | Good | To be determined |

| Dichloromethane | Chlorinated | Moderate | To be determined |

| Toluene | Non-Polar | Low | To be determined |

| Hexane | Non-Polar | Very Low | To be determined |

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is scarce, a robust understanding of its solubility profile can be constructed from first principles of chemical theory. The presence of a carboxylic acid group, an amide, and aliphatic rings creates a molecule with a balanced polarity, suggesting solubility in a range of polar organic solvents and limited solubility in non-polar media. For definitive data, the experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility, provide a reliable pathway for researchers. A thorough characterization of this property is a critical step in the successful application of this versatile chemical building block in research and development.

References

- Physical Properties of Carboxylic Acids. (2025, December 16).

- Fakhree, M. A. A., et al. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts. [Link]

-

Physical Properties of Carboxylic Acids. (n.d.). eCampusOntario Pressbooks. [Link]

-

Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

-

This compound. PubChem. (n.d.). [Link]

-

Starr, J. N., & King, C. J. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

-

An introduction to carboxylic acids. (n.d.). Chemguide. [Link]

Sources

- 1. This compound | C10H15NO3 | CID 8902915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. asianpubs.org [asianpubs.org]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 7. pharmatutor.org [pharmatutor.org]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]